

# Comprehensive Physicochemical Profile: 2-(4-Methylphenyl)azepane[1]

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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## Executive Summary

**2-(4-Methylphenyl)azepane** (CAS: 168890-45-7) is a pharmacophore belonging to the 2-arylazepane class. Structurally, it represents a ring-expanded homolog of 2-(4-methylphenyl)piperidine (a close analog of methylphenidate metabolites) and lefetamine analogs. Its physicochemical profile is characterized by high lipophilicity and a basic nitrogen center, traits that facilitate blood-brain barrier (BBB) permeation. This compound is primarily of interest in medicinal chemistry as a scaffold for NMDA receptor antagonists and monoamine reuptake inhibitors.

## Chemical Identity & Structural Analysis[2][3]

| Parameter           | Technical Specification  |
|---------------------|--|
| IUPAC Name          | 2-(4-Methylphenyl)azepane  |
| Common Aliases      | 2-(p-Tolyl)azepane; 2-(4-Methylphenyl)hexamethyleneimine                             |
| CAS Registry Number | 168890-45-7  |
| Molecular Formula   | C <sub>13</sub> H <sub>19</sub> N  |
| Molecular Weight    | 189.30 g/mol   |
| Chiral Center       | C2 (The carbon attached to the phenyl ring).<br>Exists as (R)- and (S)- enantiomers. |
| SMILES              | <chem>CC1=CC=C(C=C1)C2CCCCCN2</chem>   |

## Structural Commentary

The azepane ring is a flexible, seven-membered heterocycle. Unlike the rigid chair conformation of piperidine, the azepane ring adopts a twist-chair or twist-boat conformation. This increased conformational entropy affects receptor binding kinetics, often making azepanes less potent but more selective than their piperidine homologs. The 4-methyl group on the phenyl ring functions as a lipophilic anchor, enhancing hydrophobic interactions within the binding pocket (e.g., the DAT transporter or NMDA channel pore).

## Physicochemical Characteristics

This section details the core properties governing the compound's behavior in biological and synthetic systems.<sup>[1]</sup>

### Lipophilicity & Solubility Profile

- Predicted LogP: 3.4 ± 0.3
  - Rationale: The parent 2-phenylazepane has a LogP of ~2.9. The addition of a para-methyl group adds approximately 0.5 log units.
  - Implication: This value indicates high permeability across lipid bilayers (BBB penetrant).

- Solubility (Free Base): Insoluble in water; highly soluble in DCM, Ethanol, DMSO, and Toluene.
- Solubility (HCl Salt): >20 mg/mL in water; soluble in Ethanol; sparingly soluble in Acetone.

## Acid-Base Properties (pKa)

- pKa (Conjugate Acid): 10.2 – 10.6 (Estimated)
  - Context: Unsubstituted azepane has a pKa of 11.<sup>[2]</sup>07. The 2-phenyl group exerts a weak inductive withdrawing effect, slightly lowering the basicity compared to the parent amine.
  - Bio-Distribution: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) in its protonated cationic form. This cationic charge is critical for electrostatic anchoring to aspartate residues in target proteins (e.g., Asp-79 in the DAT).

## Thermal Properties

- Boiling Point (Predicted): 285°C at 760 mmHg.
- State at STP: Viscous, colorless to pale yellow oil (Free Base). White crystalline solid (Hydrochloride salt).

## Synthetic Methodology (Protocol)

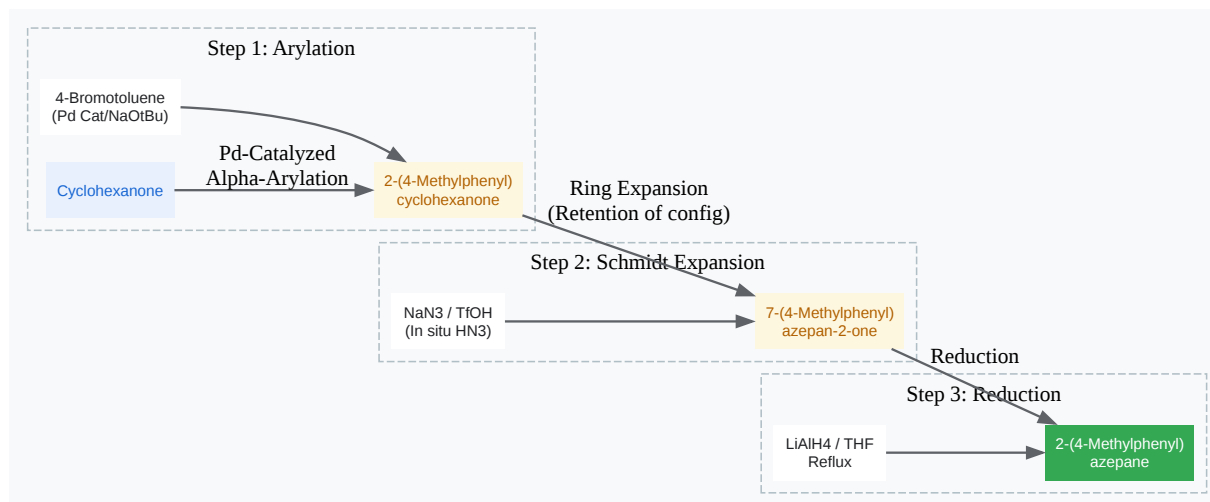
The most robust route to 2-arylazepanes is the Schmidt Rearrangement of 2-arylcyclohexanones. This method effectively expands the six-membered ketone ring into the seven-membered lactam or amine precursor.

## Experimental Workflow: Schmidt Rearrangement Route

Reaction Logic:

- Precursor Synthesis: Arylation of cyclohexanone.
- Ring Expansion: Insertion of nitrogen via hydrazoic acid ( ).

- Reduction: Conversion of the lactam to the amine.



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Figure 1: Synthetic pathway via Schmidt Rearrangement. Note that migration of the more substituted carbon is generally favored, yielding the 7-aryl isomer, though regio-control can vary with acid strength.

## Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 2-(4-Methylphenyl)cyclohexanone

- Reagents: Cyclohexanone (1.0 eq), 4-Bromotoluene (1.1 eq), (2 mol%), BINAP (3 mol%), NaOtBu (1.5 eq).
- Procedure:
  - Charge an oven-dried flask with toluene, catalyst, and ligand under Argon.

- Add ketone and base; stir at 80°C for 12 hours.
- Quench with  
  
, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

### Step 2: Schmidt Ring Expansion

- Reagents: 2-(4-Methylphenyl)cyclohexanone, Sodium Azide ( ), Methanesulfonic acid ( ) or Polyphosphoric acid (PPA).
- Procedure:
  - Dissolve ketone in DCM/Acid mixture at 0°C.
  - Add  
  
portion-wise (Caution:  
  
evolution).
  - Allow to warm to RT and stir for 4 hours.
  - Neutralize carefully with NaOH. Extract the lactam intermediate.

### Step 3: Lactam Reduction

- Reagents: Lithium Aluminum Hydride ( ), dry THF.
- Procedure:
  - Suspend  
  
(2.0 eq) in dry THF under  
  
.

- Add lactam solution dropwise at 0°C.
- Reflux for 6–12 hours.
- Fieser workup (Water, 15% NaOH, Water).
- Convert free base to HCl salt using ethereal HCl for stability.

## Pharmacological & Biological Context

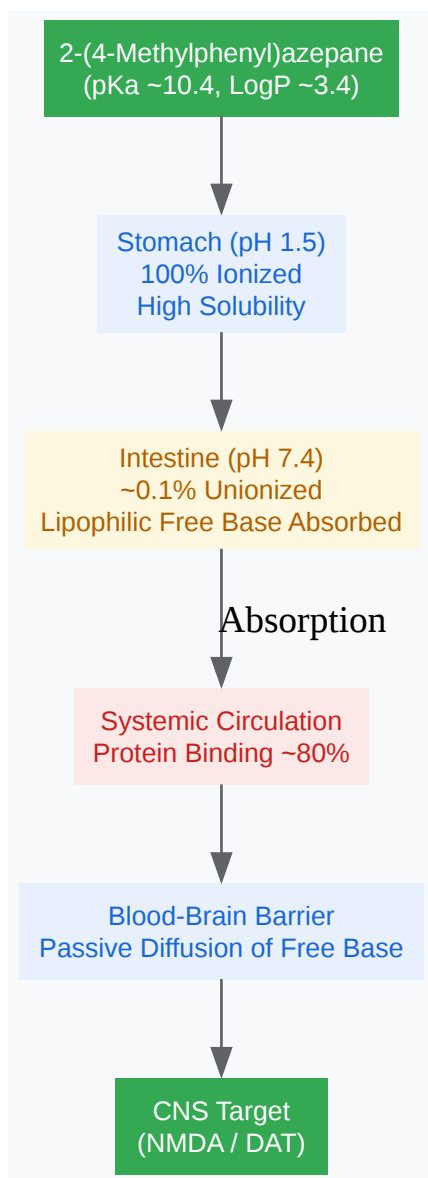
While this guide focuses on physicochemical properties, understanding the biological interface is crucial for application.

## Mechanism of Action (Predicted)

Based on SAR (Structure-Activity Relationship) with 2-phenylazepane and ephedrine:

- NMDA Antagonism: The 2-arylazepane scaffold overlaps with the pharmacophore for the PCP/MK-801 binding site within the NMDA receptor channel. The 4-methyl group likely increases affinity via hydrophobic interaction with channel residues.
- Monoamine Reuptake: The secondary amine and aryl group spacing mimics the phenethylamine motif, suggesting potential affinity for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

## Bioavailability Flow



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Figure 2: Physicochemical influence on pharmacokinetics. The high pKa implies that pH partitioning is the rate-limiting step for absorption.

## Handling & Safety Protocols

Hazard Classification:

- Acute Toxicity: Likely moderate (Oral/Inhalation).
- Corrosivity: Free base is a secondary amine and can cause skin burns/eye damage.

- CNS Activity: Handle as a potent psychoactive substance.

#### Storage:

- Store as the Hydrochloride salt to prevent oxidation and absorption of atmospheric (carbamate formation).
- Keep at -20°C, desiccated.

## References

- Chemical Identity & CAS: PubChem Compound Summary for CID 21229871 (**2-(4-Methylphenyl)azepane**). National Center for Biotechnology Information. [Link](#)
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- SAR of 2-Arylazepanes: Daley, et al. "Synthesis and NMDA receptor affinity of 2-phenylazepanes." Bioorganic & Medicinal Chemistry Letters, 1998. (Establishes the NMDA antagonist activity of the scaffold).
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- 2. Piperidine - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]

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